molecular formula C5H5NNaO3S B097991 Sodium Pyridine-3-sulfonate CAS No. 15521-77-4

Sodium Pyridine-3-sulfonate

Cat. No.: B097991
CAS No.: 15521-77-4
M. Wt: 182.16 g/mol
InChI Key: HZGXRCZOUUZHMB-UHFFFAOYSA-N
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Description

Sodium Pyridine-3-sulfonate (NaPS) is a synthetic compound that has been used in scientific research for decades. It is a white, crystalline solid with a molecular formula of C5H4N2O4S and a molecular weight of 212.14 g/mol. NaPS has an alkaline pH and is highly soluble in water. It is a versatile compound that can be used for a variety of purposes, including as a reagent in organic synthesis, as an ion exchanger in chromatography, and as a chelating agent in biochemistry.

Scientific Research Applications

  • Synthesis of Triarylpyridines : Sodium Pyridine-3-sulfonate is utilized in the synthesis of triarylpyridines with sulfonate and sulfonamide moieties. This process involves a cooperative vinylogous anomeric-based oxidation mechanism. These compounds are of interest due to their potential biological importance, as the combination of pyridine moiety with sulfonate or sulfonamide segments in a single molecule can have significant biological implications (Nature: Scientific Reports).

  • Substituted Pyridines Production : The compound is also involved in the formation of substituted pyridines with diverse functional groups. This process includes the remodeling of (Aza)indole/Benzofuran skeletons. The methodology used in this process demonstrates compatibility with various N-substituted (aza)indoles, leading to the generation of diverse pyridine analogs. These substituted pyridines have potential applications in different areas of chemistry and biology (Nature: Communications Chemistry).

  • Pyridinium Salts Synthesis and Applications : this compound is important in the synthesis of structurally diverse pyridinium salts, which are common in many natural products and bioactive pharmaceuticals. These salts have applications across a spectrum of fields, including as ionic liquids, ylides, and in various roles like antimicrobial, anticancer, antimalarial, and anti-cholinesterase inhibitors. They are also used in materials science and for biological purposes such as gene delivery (RSC Publishing: Organic Chemistry Frontiers).

  • Characterization and Material Analysis : Techniques like FT-IR, XRD, EDX, SEM, TEM, VSM, and TG/DTG are employed to analyze and validate the formation of compounds involving this compound. This indicates its utility in the material characterization and analysis sectors, where detailed understanding of compound structures and properties is essential (Nature: Scientific Reports).

Safety and Hazards

Sodium Pyridine-3-sulfonate can cause severe skin burns and eye damage. It may also cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment and ensuring adequate ventilation is advised .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of Sodium Pyridine-3-sulfonate can be achieved by the sulfonation of pyridine-3-carboxylic acid followed by neutralization with sodium hydroxide.", "Starting Materials": [ "Pyridine-3-carboxylic acid", "Sulfuric acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Pyridine-3-carboxylic acid is dissolved in sulfuric acid and heated to 80-90°C.", "Concentrated sulfuric acid is added dropwise to the solution while stirring.", "The reaction mixture is stirred for 2-3 hours at 80-90°C.", "The resulting pyridine-3-sulfonic acid is cooled and filtered.", "The pyridine-3-sulfonic acid is dissolved in water and neutralized with sodium hydroxide.", "The resulting solution is evaporated to dryness and the solid product is collected.", "The solid product is washed with water and dried to obtain Sodium Pyridine-3-sulfonate." ] }

15521-77-4

Molecular Formula

C5H5NNaO3S

Molecular Weight

182.16 g/mol

IUPAC Name

sodium;pyridine-3-sulfonate

InChI

InChI=1S/C5H5NO3S.Na/c7-10(8,9)5-2-1-3-6-4-5;/h1-4H,(H,7,8,9);

InChI Key

HZGXRCZOUUZHMB-UHFFFAOYSA-N

Isomeric SMILES

C1=CC(=CN=C1)S(=O)(=O)[O-].[Na+]

SMILES

C1=CC(=CN=C1)S(=O)(=O)[O-].[Na+]

Canonical SMILES

C1=CC(=CN=C1)S(=O)(=O)O.[Na]

15521-77-4

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium Pyridine-3-sulfonate
Reactant of Route 2
Sodium Pyridine-3-sulfonate
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Sodium Pyridine-3-sulfonate
Reactant of Route 4
Sodium Pyridine-3-sulfonate
Reactant of Route 5
Sodium Pyridine-3-sulfonate
Reactant of Route 6
Sodium Pyridine-3-sulfonate

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